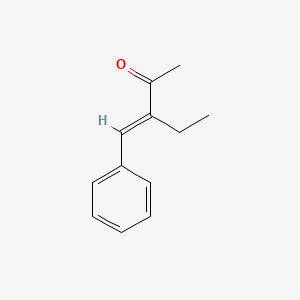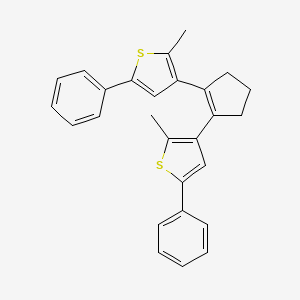
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene is a chemical compound with the molecular formula C27H24S2 and a molecular weight of 412.61 g/mol . This compound is known for its unique structure, which includes two thiophene rings attached to a cyclopentene core. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene typically involves a multi-step process. One common method includes the following stages :
Stage 1: The reaction of this compound with bromine in diethyl ether at temperatures ranging from -78°C to 20°C.
Stage 2: The subsequent reaction with laurone in the presence of pyrrolidine in tetrahydrofuran and methanol at room temperature (20°C) for 17 hours under an inert atmosphere.
Análisis De Reacciones Químicas
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as bromine.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens like bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a photosensitive component in photochromic recording media for optical read/write storage.
Biology: Its unique structure makes it a subject of interest in various biological studies.
Industry: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways are still under investigation, but its ability to undergo photochromic changes is of particular interest .
Comparación Con Compuestos Similares
1,2-Bis(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-ene can be compared with other similar compounds, such as:
1,2-Bis(2-chloro-5-methylthiophen-3-yl)cyclopent-1-ene: This compound has similar structural features but includes chlorine atoms, which can alter its reactivity and applications.
1,2-Bis(2-methyl-5-phenylthien-3-yl)perfluorocyclopentene:
The uniqueness of this compound lies in its specific combination of thiophene rings and cyclopentene core, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H24S2 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H24S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3 |
Clave InChI |
ADDVFVWWTKZKOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


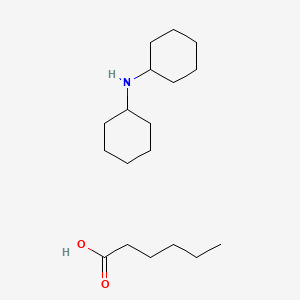

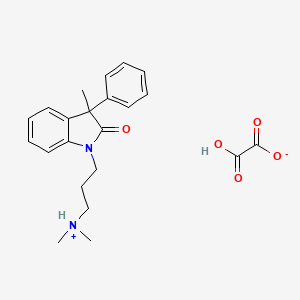
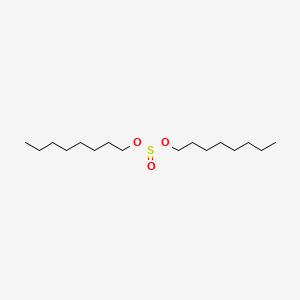
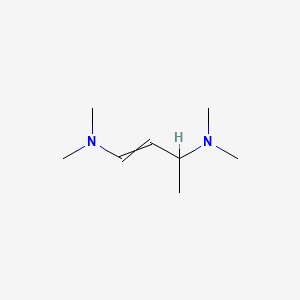
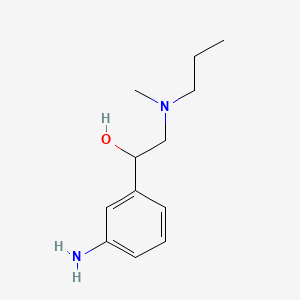
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
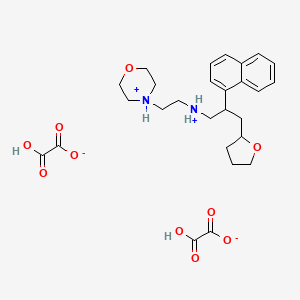
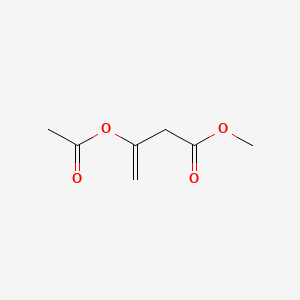
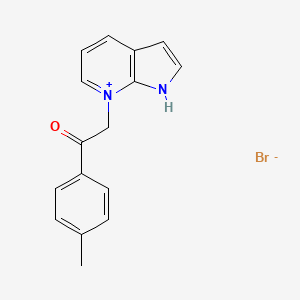

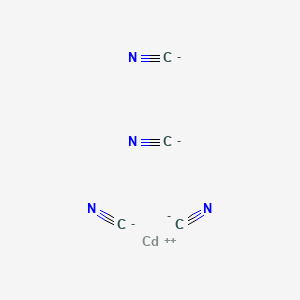
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
